ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is an organic compound that belongs to the class of enamine derivatives This compound is characterized by the presence of a pyrimidine ring attached to an ethyl ester group through an enamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves the reaction of pyrimidine-2-amine with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine group of pyrimidine-2-amine attacks the β-carbon of ethyl acrylate, followed by the elimination of a water molecule to form the enamine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine linkage to an amine.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The enamine linkage allows the compound to act as a nucleophile, facilitating its binding to active sites of enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can be compared with other similar compounds, such as:
N-(pyrimidyl)gabapentin: A pyrimidine amino acid derivative with potential pharmaceutical applications.
N-(pyrimidyl)baclofen: Another pyrimidine amino acid derivative with unique structural features.
These compounds share the pyrimidine ring structure but differ in their functional groups and overall molecular architecture, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(pyrimidin-2-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-8(13)4-7-12-9-10-5-3-6-11-9/h3-7H,2H2,1H3,(H,10,11,12)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSCNIZHVZWTL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CNC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/NC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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